Acetic acid;1-chloro-4-methylnonan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;1-chloro-4-methylnonan-4-ol is a chemical compound with the molecular formula C11H23ClO2 This compound is a derivative of acetic acid and features a chlorine atom and a methyl group attached to a nonanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-chloro-4-methylnonan-4-ol typically involves the chlorination of 4-methylnonan-4-ol followed by esterification with acetic acid. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus trichloride, and the esterification process may require a catalyst like sulfuric acid or an acid anhydride .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;1-chloro-4-methylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Acetic acid;1-chloro-4-methylnonan-4-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of acetic acid;1-chloro-4-methylnonan-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The presence of the chlorine atom and the methyl group can influence its reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- Acetic acid;1-chloro-4-methylhexan-4-ol
- Acetic acid;1-chloro-4-methylheptan-4-ol
- Acetic acid;1-chloro-4-methyloctan-4-ol
Uniqueness
Acetic acid;1-chloro-4-methylnonan-4-ol is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
54555-62-3 |
---|---|
Molecular Formula |
C12H25ClO3 |
Molecular Weight |
252.78 g/mol |
IUPAC Name |
acetic acid;1-chloro-4-methylnonan-4-ol |
InChI |
InChI=1S/C10H21ClO.C2H4O2/c1-3-4-5-7-10(2,12)8-6-9-11;1-2(3)4/h12H,3-9H2,1-2H3;1H3,(H,3,4) |
InChI Key |
BYRUJPHGIIQAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CCCCl)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.